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Introduction

CZC-25146 hydrochloride is a potent, selective, and cell-permeable inhibitor of Leucine-rich
repeat kinase 2 (LRRK2).[1] Mutations and hyperactivity of LRRK2 are strongly associated with
the pathogenesis of Parkinson's disease, making it a key therapeutic target.[2] Understanding
the selectivity of kinase inhibitors is paramount in drug development to minimize off-target
effects and potential toxicity. This technical guide provides an in-depth analysis of the kinase
selectivity profile of CZC-25146, based on available research data.

Data Presentation: Kinase Inhibition Profile of CZC-
25146

CZC-25146 exhibits high potency for both wild-type LRRK2 and the common pathogenic
G2019S mutant.[1][3] Its selectivity was rigorously assessed against a broad panel of 184
different protein kinases and one lipid kinase. The compound was found to have a remarkably
clean profile, potently inhibiting only a small number of other kinases.[1]
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Target Kinase IC50 (nM) Comments

Primary Targets

. Potent inhibition of the wild-
LRRK2 (Wild-Type) 4.76[3]
type enzyme.

Potent inhibition of the key
LRRK2 (G2019S Mutant) 6.87[3] _
pathogenic mutant.

Secondary Targets (Off-
Targets)

. . , IC50 value determined to be in
PLK4 (Polo-like kinase 4) High Potency[1]

the high potency range.

GAK (Cyclin G-associated

kinase)

High Potency[1]

IC50 value determined to be in

the high potency range.

TNK1 (Tyrosine kinase non-

receptor 1)

High Potency[1]

IC50 value determined to be in

the high potency range.

CAMKK?2 (Calcium/calmodulin-

IC50 value determined to be in

dependent protein kinase High Potency[1] _
the high potency range.

kinase 2)

PIP4K2C

(Phosphatidylinositol-5- ) IC50 value determined to be in
] High Potency[1] )
phosphate 4-kinase, type Il, the high potency range.

gamma)

Experimental Protocols

The selectivity and potency of CZC-25146 were determined using state-of-the-art
methodologies, primarily quantitative chemoproteomics and time-resolved fluorescence
resonance energy transfer (TR-FRET) assays.

Quantitative Chemoproteomics for Kinase Selectivity
Profiling
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This method was employed to assess the selectivity of CZC-25146 across a broad spectrum of
the kinome.[1]

Objective: To identify the kinases that bind to CZC-25146 from a complex protein mixture, such
as a cell lysate.

Methodology:

« Affinity Matrix Preparation: A linkable analog of a broad-spectrum kinase inhibitor is
immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix
("Kinobeads"). This matrix can capture a large number of kinases from a lysate.[1]

o Cell Lysate Preparation: Human cell lines (e.g., HelLa, Jurkat, Ramos) or mouse brain tissue
are lysed to release the proteome, including the native kinases.[1]

o Competitive Binding: The cell lysate is incubated with the affinity matrix in the presence of
varying concentrations of the free test compound (CZC-25146). CZC-25146 will compete
with the immobilized ligand for binding to its target kinases.

o Enrichment and Digestion: The beads are washed to remove non-specifically bound
proteins. The captured proteins are then digested into smaller peptides, often directly on the
beads.

o Quantitative Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is analyzed by
liquid chromatography-tandem mass spectrometry (LC-MS/MS). The abundance of each
identified kinase peptide is quantified.

o Data Analysis and IC50 Determination: By comparing the amount of each kinase captured at
different concentrations of CZC-25146 to a control (e.g., DMSO), a dose-response curve can
be generated for each kinase. From this curve, the IC50 value, representing the
concentration of CZC-25146 required to inhibit 50% of the kinase binding to the affinity
matrix, is calculated.[1]

TR-FRET Assay for LRRK2 Kinase Activity

A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase activity
assay was used to determine the IC50 values for LRRK2.[1]
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Objective: To measure the direct inhibitory effect of CZC-25146 on the enzymatic activity of
LRRK2.

Methodology:

o Assay Components: The assay typically includes a recombinant LRRK2 enzyme (wild-type
or mutant), a specific peptide substrate that can be phosphorylated by LRRK2, and ATP as
the phosphate donor. The substrate is often labeled with a fluorescent acceptor, and a
europium-labeled antibody that specifically recognizes the phosphorylated substrate serves
as the fluorescent donor.

o Kinase Reaction: The LRRK2 enzyme is incubated with the substrate and ATP in the
presence of a dilution series of CZC-25146 or a DMSO control. The ATP concentration is
typically kept close to the Michaelis constant (Km) of the enzyme.[1]

o Detection: After the kinase reaction, the europium-labeled anti-phospho-substrate antibody is
added. If the substrate has been phosphorylated by LRRK2, the antibody will bind, bringing
the europium donor and the fluorescent acceptor into close proximity.

o FRET Signal Generation: Excitation of the europium donor with a light source results in
energy transfer to the acceptor, which then emits light at a different wavelength. This FRET
signal is time-resolved to reduce background fluorescence.

o Data Analysis and IC50 Calculation: The intensity of the FRET signal is proportional to the
amount of phosphorylated substrate, and thus to the LRRK2 kinase activity. The signal is
measured for each concentration of CZC-25146, and the data is used to generate a dose-
response curve from which the IC50 value is determined.[1]

Mandatory Visualizations
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Caption: Experimental workflows for determining kinase selectivity and potency.
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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of CZC-25146.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CZC-25146 Hydrochloride: A Comprehensive Kinase
Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139147#czc-25146-hydrochloride-selectivity-profile-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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